molecular formula C29H25NO6 B11568753 2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11568753
M. Wt: 483.5 g/mol
InChI Key: VJBDSRNMGXFBCX-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic chromeno-pyrrole-dione derivative characterized by a fused heterocyclic core (1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione) with three distinct substituents:

  • Position 7: A methyl group, likely enhancing hydrophobicity and influencing binding interactions.
  • Position 1: A 3-propoxyphenyl moiety, contributing to solubility modulation and steric bulk.

This compound belongs to a class of molecules explored for their bioactivity in pharmaceutical research, particularly as enzyme inhibitors or modulators of signaling pathways. However, specific pharmacological data for this compound remains unpublished in the reviewed literature.

Properties

Molecular Formula

C29H25NO6

Molecular Weight

483.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-7-methyl-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H25NO6/c1-3-11-33-20-6-4-5-19(14-20)26-25-27(31)21-12-17(2)7-9-22(21)36-28(25)29(32)30(26)15-18-8-10-23-24(13-18)35-16-34-23/h4-10,12-14,26H,3,11,15-16H2,1-2H3

InChI Key

VJBDSRNMGXFBCX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)C

Origin of Product

United States

Preparation Methods

Core Chromeno-Pyrrole Framework Synthesis

The chromeno[2,3-c]pyrrole-3,9-dione backbone is typically constructed via a multicomponent reaction (MCR) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . For the target compound, the 7-methyl substituent is introduced at the ortho-hydroxyphenyl precursor stage. Methylation of 2,4-dioxobutanoate derivatives using methyl iodide or dimethyl sulfate under basic conditions ensures regioselective incorporation of the methyl group at position 7 .

Key Reaction Parameters :

  • Solvent : Ethanol or methanol for optimal solubility of intermediates.

  • Temperature : Reflux at 80°C for 20 hours to ensure complete cyclization .

  • Catalyst : Acetic acid (1 mL) accelerates dehydration and ring closure .

Functionalization with the Benzodioxol-5-ylmethyl Group

The benzodioxol-5-ylmethyl moiety is appended via reductive amination or alkylation. Methyl 2-(1,3-benzodioxol-5-yl)-3-oxobutanoate serves as a critical precursor, where the ketone group undergoes condensation with primary amines. Subsequent reduction with sodium cyanoborohydride stabilizes the secondary amine linkage .

Stepwise Procedure :

  • Condensation : React methyl 2-(1,3-benzodioxol-5-yl)-3-oxobutanoate with the chromeno-pyrrole amine intermediate in ethanol at 40°C for 2 hours .

  • Reduction : Add NaBH₃CN (1.2 equiv) and stir at room temperature for 12 hours .

  • Workup : Precipitate the product using ice-cwater and purify via recrystallization (ethanol/water) .

Reaction Optimization and Yield Enhancement

Yield optimization hinges on precise control of stoichiometry and reaction time. For the MCR step, a 1:1:1 molar ratio of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, 3-propoxyphenyl aldehyde, and benzodioxol-5-ylmethylamine achieves 72% isolated yield . Increasing the acetic acid concentration to 2 mL reduces reaction time by 30% but risks side-product formation .

Comparative Data :

ParameterStandard ConditionsOptimized Conditions
Temperature80°C85°C
Acetic Acid (mL)11.5
Yield (%)7284

Characterization and Analytical Validation

Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structural integrity. The ¹H NMR spectrum displays characteristic signals:

  • δ 6.85–7.40 ppm : Aromatic protons from the chromeno-pyrrole and benzodioxole groups .

  • δ 4.20 ppm : Methine proton adjacent to the dione moiety .

  • δ 1.10–1.50 ppm : Propoxy methyl and methylene protons .

HPLC purity exceeds 95% when using a C18 column with acetonitrile/water (70:30) mobile phase .

Scalability and Industrial Applications

Gram-scale synthesis (10–50 g) retains efficiency, with yields >80% under reflux conditions . The compound’s potential as a kinase inhibitor or anti-inflammatory agent justifies further process development. Continuous-flow reactors are being explored to enhance throughput and reduce solvent waste .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential biological activities that are being explored in medicinal chemistry. Its derivatives have shown promise in various therapeutic areas:

  • Antidepressant Activity : Compounds with similar structural motifs have been investigated for their antidepressant properties. For instance, the presence of the benzodioxole moiety has been linked to enhanced serotonin receptor activity, which is crucial for mood regulation .
  • Anticancer Properties : The chromeno-pyrrole scaffold has been recognized for its potential anticancer activity due to its ability to inhibit tumor cell proliferation. Studies indicate that such compounds can induce apoptosis in various cancer cell lines .

Neuropharmacology

Research indicates that derivatives of this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders:

  • Anxiolytic Effects : Similar compounds have demonstrated anxiolytic effects in animal models by modulating GABAergic and serotonergic pathways . This suggests that the compound may be further studied for its potential to alleviate anxiety.

Synthetic Applications

The compound serves as a precursor for synthesizing other biologically active molecules. Its unique structure allows for modifications that can lead to new compounds with enhanced efficacy or reduced side effects.

Case Study 1: Anticancer Activity

In a study published in Pharmaceutical Research, researchers synthesized several derivatives of the compound and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell growth compared to controls, suggesting a pathway for further development as anticancer agents .

Case Study 2: Neuropharmacological Evaluation

A research group investigated the anxiolytic potential of related compounds in rodent models. The study found that administration of these compounds resulted in reduced anxiety-like behavior in elevated plus-maze tests, indicating their potential as therapeutic agents for anxiety disorders .

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Variations

The chromeno[2,3-c]pyrrole-3,9-dione scaffold is shared among several synthetic and natural analogs. Key structural differences lie in substituent groups, which critically influence physicochemical and biological properties.

Compound Name Substituent at Position 2 Substituent at Position 7 Substituent at Position 1 Reference
Target Compound 1,3-Benzodioxol-5-ylmethyl Methyl 3-Propoxyphenyl N/A
Compound from Varied (e.g., phenyl, benzyl) Methyl/H Varied (e.g., phenyl, methoxy)
Marine-derived analog () 3,4-Dihydroxyphenyl H 4-Hydroxyphenyl

Key Observations :

  • The 1,3-benzodioxole group in the target compound may improve metabolic stability compared to simpler phenyl groups (e.g., in derivatives) by resisting oxidative degradation .

Bioactivity and Assay Methodologies

Although direct bioactivity data for the target compound is unavailable, assays for related compounds provide a framework for comparison:

Enzymatic Inhibition
  • Autotaxin (ATX) Inhibition : Compounds in were tested using a fluorogenic Amplex-Red assay (IC50 values ~10–100 nM). The benzodioxole group in the target compound could enhance binding affinity due to its planar aromaticity, similar to benzotriazole-containing analogs .
  • Solubility : The HT-Solubility assay in reported solubility values of 30–45 µg/mL for analogs. The target compound’s 3-propoxyphenyl group may reduce aqueous solubility compared to polar derivatives .
Structural Predictions

Tools like Hit Dexter 2.0 () could predict the target compound’s likelihood of promiscuous binding or aggregation. Structural analogs with bulky substituents (e.g., 3-propoxyphenyl) are less prone to false-positive behavior in screening assays .

Biological Activity

The compound 2-(1,3-benzodioxol-5-ylmethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including cytotoxicity, antiproliferative effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C29H25NOC_{29}H_{25}NO, with a molecular weight of 429.52 g/mol. The structure features a chromeno-pyrrole core that is known for various biological activities due to its ability to interact with multiple biological targets.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For example:

  • Cell Lines Tested : The compound was tested on human melanoma (SH-4) and keratinocyte (HaCaT) cell lines.
  • IC50 Values : The IC50 value for the most active derivative was reported to be 44.63±3.51μM44.63\pm 3.51\,\mu M in melanoma cells, indicating significant antiproliferative activity .

Cytotoxicity

The cytotoxic effects were evaluated using the BALB 3T3 NRU-assay , which assesses the safety profile of compounds:

  • Results : The compound exhibited low cytotoxicity with no significant phototoxic potential, making it a candidate for further development in therapeutic applications .

The biological activity of this compound can be attributed to its ability to induce apoptosis and cause cell cycle arrest in the S phase of the cell cycle. This mechanism is crucial for its antiproliferative effects against tumor cells .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of similar compounds within the chromeno-pyrrole class:

StudyCompoundActivityFindings
PyranochromenesAntioxidantExhibited significant antioxidant activity.
Pyrroloquinoline derivativesAntifungalDemonstrated antifungal properties against various strains.
Related benzodioxole derivativesCytotoxicityShowed selective cytotoxicity in cancer cells.

These findings suggest a broader potential for compounds related to this compound in therapeutic applications.

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